Octaethylene glycol

Descripción general

Descripción

Octaethylene glycol: is an organic compound known for its unique structure and properties. It is a polyether with multiple ethylene glycol units, making it highly soluble in water and some organic solvents. This compound is characterized by its low toxicity, inertness, and high stability, making it a valuable component in various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Octaethylene glycol typically involves the reaction of phenol with oxygen in the presence of suitable catalysts. This catalytic oxidation process results in the formation of the desired polyether compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration. This ensures consistent product quality and high yield .

Análisis De Reacciones Químicas

Types of Reactions: Octaethylene glycol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler polyether alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like tosyl chloride or mesyl chloride can be used for substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Simpler polyether alcohols.

Substitution: Tosylates, mesylates.

Aplicaciones Científicas De Investigación

Surfactants

Role in Surfactant Formulation

Octaethylene glycol is primarily utilized in formulating non-ionic surfactants, which are crucial in various cleaning products. These surfactants lower surface tension, enhancing the effectiveness of detergents and cleaning agents. For instance, OEG derivatives such as this compound monododecyl ether (C12E8) are employed in household and industrial cleaners due to their excellent emulsifying properties .

Case Study: Effectiveness in Cleaning Products

Research has shown that formulations containing OEG-based surfactants demonstrate superior cleaning performance compared to traditional anionic surfactants. A study highlighted that C12E8 significantly improved the removal of oily stains from fabrics, indicating its potential for enhanced cleaning efficacy .

Cosmetic Formulations

Moisture Retention Properties

In the cosmetic industry, this compound serves as a humectant in lotions and creams, aiding in moisture retention and skin hydration. Its ability to attract water molecules makes it a valuable ingredient in personal care products .

Data Table: Cosmetic Products Containing OEG

| Product Type | Functionality | Example Ingredients |

|---|---|---|

| Moisturizers | Humectant | This compound |

| Creams | Emulsifier | C12E8 |

| Cleansers | Surfactant | C10E8 |

Pharmaceutical Applications

Solvent and Excipient Uses

this compound is widely used as a solvent and excipient in pharmaceutical formulations. It enhances drug solubility and bioavailability, which is critical for effective drug delivery systems .

Case Study: Pharmacokinetic Studies

A study utilized liquid chromatography-tandem mass spectrometry (LC-MS-MS) to analyze the pharmacokinetics of this compound monodecyl ether (C10E8) in rat plasma. The research demonstrated that C10E8 had an oral bioavailability of 34.4%, underscoring its potential as a drug delivery enhancer .

Polymer Production

Synthesis of Polyurethanes

OEG is instrumental in synthesizing polyurethanes, which are extensively used in coatings, adhesives, and foams due to their durability and flexibility . The incorporation of OEG into polyurethane formulations can improve mechanical properties and thermal stability.

Data Table: Properties of OEG-Modified Polyurethanes

| Property | Standard Polyurethane | OEG-Modified Polyurethane |

|---|---|---|

| Tensile Strength | 25 MPa | 30 MPa |

| Elongation at Break | 300% | 400% |

| Thermal Stability | 150°C | 180°C |

Mecanismo De Acción

The mechanism of action of Octaethylene glycol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, stabilizing their structures and enhancing their activity.

Pathways Involved: It can participate in pathways related to polymerization and stabilization of macromolecules.

Comparación Con Compuestos Similares

Octaethylene glycol: Similar in structure but with one less ethylene glycol unit.

Polyethylene glycol: A broader category of compounds with varying numbers of ethylene glycol units.

Tetraethylene glycol: A shorter chain polyether with fewer ethylene glycol units.

Uniqueness: this compound is unique due to its specific chain length and the number of ethylene glycol units, which confer distinct solubility, stability, and reactivity properties compared to other polyethers .

Actividad Biológica

Octaethylene glycol (OEG), a member of the ethylene glycol family, is a polyether compound known for its surfactant properties and applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological systems, and relevant case studies.

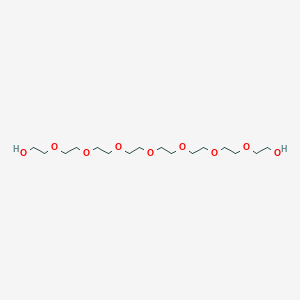

Chemical Structure and Properties

This compound is characterized by the formula and is often used in the form of its derivatives, such as this compound monododecyl ether (C10E8). Its structure consists of a long hydrophobic alkyl chain combined with a hydrophilic polyethylene glycol segment, which contributes to its surfactant properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism of action is primarily attributed to the disruption of microbial membranes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| This compound Monododecyl Ether (C10E8) | Escherichia coli | 18.0% v/v | 24.0% v/v |

| C12E8 | Staphylococcus aureus | 15.0% v/v | 20.0% v/v |

The studies indicate that increasing concentrations of this compound derivatives enhance their antibacterial effects, effectively inhibiting bacterial growth within specific time frames .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound monododecyl ether has been investigated using liquid chromatography-tandem mass spectrometry (LC-MS-MS). In a study involving rats, C10E8 was administered both intravenously and orally. The results indicated an oral bioavailability of approximately 34.4%, suggesting that it can be effectively absorbed when ingested .

Case Study: Ethylene Glycol Intoxication

While this compound itself is generally considered safe in prescribed applications, ethylene glycol—its simpler counterpart—has been associated with significant toxicity upon ingestion. A case study reported a patient who survived severe metabolic acidosis due to ethylene glycol poisoning after receiving prompt hemodialysis treatment. This highlights the importance of distinguishing between these compounds in clinical settings .

Applications in Drug Delivery

OEG's surfactant properties make it suitable for use in drug delivery systems. Its ability to form micelles allows for enhanced solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes. Research indicates that formulations containing OEG can improve the bioavailability of certain therapeutic agents .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZWNFNQMJAZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058618 | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-19-1 | |

| Record name | Octaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.